molecular formula C4H9NO2 B022466 L-Aminobutyric Acid-d3 CAS No. 929202-07-3

L-Aminobutyric Acid-d3

Cat. No.: B022466
CAS No.: 929202-07-3
M. Wt: 106.14 g/mol
InChI Key: QWCKQJZIFLGMSD-SRQSVDBESA-N
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Description

L-Aminobutyric Acid-d3 (CAS 929202-07-3) is a deuterated isotopologue of L-α-aminobutyric acid, where three hydrogen atoms are replaced with deuterium. This modification increases its molecular weight (~106.15 g/mol compared to 103.12 g/mol for the non-deuterated form) and enhances its utility in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry studies . It is primarily used in research to investigate neurotransmitter pathways, enzyme kinetics, and isotopic labeling applications due to its stability and minimal interference with biological systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.

    Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products:

    Oxidation: The major products are oxo acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Stereoisomers

L-α-Aminobutyric Acid (Non-deuterated)

  • CAS : 1492-24-6
  • Molecular Formula: C₄H₉NO₂
  • Role : Acts as an inhibitory neurotransmitter in the central nervous system, modulating neuronal excitability and anxiety .
  • Key Difference : Lacks deuterium, making it unsuitable for isotopic tracing but critical for baseline biological studies.

D-α-Aminobutyric Acid

  • CAS : 3775-73-3
  • Molecular Formula: C₄H₉NO₂

DL-2-Aminobutyric Acid

  • CAS : 2835-81-6
  • Molecular Formula: C₄H₉NO₂
  • Role : A racemic mixture used in peptide synthesis and coordination chemistry. Its DL-form exhibits different binding properties in metal complexes compared to enantiopure L-forms .

Deuterated Analogues

L-2-Aminobutyric-d6 Acid

  • CAS : 352431-37-9
  • Molecular Formula: C₄H₃D₆NO₂
  • Deuteration : Six deuterium atoms (CD₃CD₂CD group).
  • Application : Used in high-resolution mass spectrometry due to its higher deuteration level, offering distinct isotopic patterns .

L-2-Aminobutyric-3,3-d2 Acid

  • CAS : 352431-37-9
  • Molecular Formula: C₄H₇D₂NO₂
  • Deuteration : Two deuterium atoms at the β-carbon.
  • Application : Site-specific labeling for studying metabolic pathways or protein interactions .

Positional and Chain-Length Isomers

γ-Aminobutyric Acid (GABA)

  • CAS : 56-12-2
  • Molecular Formula: C₄H₉NO₂
  • Role: A β-position isomer and major inhibitory neurotransmitter. Unlike α-aminobutyric acid, GABA is used therapeutically in supplements for stress relief and sleep regulation .

β-Aminobutyric Acid (BABA)

  • CAS : 3775-72-2
  • Molecular Formula: C₄H₉NO₂
  • Role: Induces plant disease resistance; structurally distinct due to the amino group at the β-carbon .

L-Norvaline and L-Norleucine

  • Chain Length: Norvaline (n=3), norleucine (n=4).
  • Role: Longer side chains enhance receptor binding in labellar sugar receptors (e.g., relative response: L-norvaline = 0.88 vs. L-aminobutyric acid = 0.72) .

Kinetic and Metabolic Differences

Enzymatic Interactions

  • L-Aminobutyric Acid: Competes with L-alanine in thioesterification assays (apparent Kₘ derived from Lineweaver-Burk plots) .
  • Deuterated Forms: Deuteration may reduce reaction rates due to kinetic isotope effects, though specific data for L-Aminobutyric Acid-d3 are pending .

Receptor Response

  • Chain Length: L-Aminobutyric acid (n=2) shows higher receptor response (0.72) than L-alanine (n=1, 0.03) but lower than norvaline (n=3, 0.88) .
  • pH Sensitivity: Amino acid derivatives exhibit variable responses under different pH conditions, though this compound’s stability under such conditions remains unstudied .

Biological Activity

L-Aminobutyric Acid-d3 (LABA-d3) is a deuterated form of L-Aminobutyric Acid (LABA), which is a non-protein amino acid that has garnered attention for its potential biological activities, particularly in the context of neurotransmission and metabolic processes. Its structural similarity to gamma-aminobutyric acid (GABA) suggests it may play a role in modulating GABAergic signaling, which is crucial for maintaining neuronal excitability and overall brain function.

This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and can facilitate tracing studies in biological systems. The molecular formula is C4H9D3N, and its structure can be represented as follows:

NH2C(D)C(D)C(D)COOH\text{NH}_2-\text{C}(\text{D})-\text{C}(\text{D})-\text{C}(\text{D})-\text{COOH}

1. Neurotransmitter Modulation

LABA-d3's primary biological activity is believed to be linked to its role as a GABA analog. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysregulation is associated with various neurological disorders, including anxiety, depression, and epilepsy. Studies indicate that LABA-d3 may enhance GABAergic transmission by acting on GABA receptors or influencing the synthesis of GABA from glutamate.

  • GABA Synthesis : LABA-d3 may influence the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA. Increased GABA levels can lead to enhanced inhibitory signaling in the brain, potentially alleviating symptoms of anxiety and improving mood.

2. Neuroprotective Effects

Research suggests that LABA-d3 possesses neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation within neuronal tissues.

  • Oxidative Stress : LABA-d3 has been shown to reduce reactive oxygen species (ROS) production in neuronal cells, thereby protecting against oxidative damage.

3. Impact on Metabolism

Preliminary studies indicate that LABA-d3 may influence metabolic pathways related to amino acid metabolism. This could have implications for conditions such as metabolic syndrome or obesity.

  • Metabolic Pathways : LABA-d3 might modulate pathways involving branched-chain amino acids (BCAAs), which are known to play a role in energy metabolism and insulin sensitivity.

Clinical Studies

Data Table: Summary of Biological Activities

Biological ActivityMechanismImplications
Neurotransmitter ModulationEnhances GABAergic transmissionPotential treatment for anxiety and depression
Neuroprotective EffectsReduces oxidative stressMay protect against neurodegeneration
Metabolic RegulationModulates amino acid metabolismCould aid in managing metabolic disorders

Q & A

Basic Research Questions

Q. What are the optimal enzymatic conditions for synthesizing L-Aminobutyric Acid (LA) in isotopic forms like L-Aminobutyric Acid-d3?

L-Aminobutyric Acid can be synthesized via ω-transaminase-catalyzed oxidation of precursors such as 2-oxybtyric acid (OA) and benzylamine (BA). Key parameters include:

  • Temperature : 37°C
  • Catalyst : ω-transaminase
  • Solvent : Water or water/organic biphasic systems to separate side products like benzaldehyde.
  • Scale : Milligram-scale reactions with >99% enantiomeric excess (ee) under 1 atm pressure . For isotopic labeling (e.g., deuterium), reaction conditions must ensure minimal proton exchange, often requiring deuterated solvents and controlled pH.

Q. How should this compound be handled and stored to maintain stability?

  • Handling : Wear EN166-certified safety goggles, nitrile gloves, and lab coats. Use N100/P3 respirators if aerosolization risks exist .
  • Storage : Keep in sealed containers at room temperature (20–25°C) to avoid degradation. Avoid incompatible materials like strong oxidizing agents .

Q. What analytical techniques confirm the identity and purity of this compound?

  • NMR : Deuterated analogs reduce proton interference, enabling clearer structural confirmation (e.g., using deuterated buffers like TRIS-d3 or phosphoric acid-d3) .
  • Mass Spectrometry (MS) : Compare with deuterated standards (e.g., L-Aspartic acid-d3) for isotopic purity verification .

Advanced Research Questions

Q. How can this compound be used to study competitive enzyme inhibition in peptide synthetases?

In kinetic assays, this compound competes with natural substrates (e.g., L-[³H]alanine) for binding to enzymes.

  • Method :

Vary substrate concentrations (0–12 mM for L-Alanine; 0–1.0 mM for this compound).

Measure apparent Km values using Lineweaver-Burk plots.

Analyze slope replots to quantify competitive inhibition .
This approach reveals substrate specificity and catalytic efficiency alterations due to isotopic substitution.

Q. What role does this compound play in tracking metabolic flux in de novo pathways?

Isotopic labeling enables dynamic flux analysis in pathways like pyrimidine synthesis:

  • Procedure :

Introduce this compound into cell cultures.

Use LC-MS/MS to trace deuterium incorporation into downstream metabolites (e.g., citric acid cycle intermediates).

Model flux rates using software like INCA or OpenFLUX .
This methodology quantifies pathway activity under varying metabolic conditions.

Q. How do deuterated buffers improve NMR resolution in studies involving this compound?

Deuterated reagents (e.g., acetic acid-d4, TRIS-d3) minimize signal overlap from protons in aqueous solutions.

  • Application :

  • Prepare samples in D2O with 10% deuterated buffer.
  • Use <sup>13</sup>C/<sup>15</sup>N-decoupling to enhance signal clarity for deuterium-labeled carbons in this compound.
    This is critical for resolving stereochemical and conformational details in biomolecular interactions .

Q. Data Contradictions and Validation

Q. How to resolve discrepancies in reported Km values for L-Aminobutyric Acid across studies?

Variations may arise from differences in:

  • Enzyme sources : Recombinant vs. native ω-transaminases.
  • Assay conditions : ATP/Mg<sup>2+</sup> concentrations (e.g., 2 mM ATP, 5 mM MgCl2 in some protocols ). Validate findings using standardized buffers and internal controls (e.g., deuterated co-substrates).

Properties

IUPAC Name

(2S)-2-amino-4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-SRQSVDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474892
Record name L-Aminobutyric Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929202-07-3
Record name L-Aminobutyric Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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